![molecular formula C20H23ClN2O B2997812 N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide CAS No. 2411184-17-1](/img/structure/B2997812.png)
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1970s and has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide acts as a dopamine agonist by binding to and activating dopamine receptors in the brain. This activation leads to an increase in the release of dopamine, which can help to alleviate symptoms of Parkinson's disease and schizophrenia. Additionally, N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to inhibit the reuptake of serotonin and norepinephrine, which can help to increase the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may be responsible for the antidepressant properties of N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide.
Biochemical and Physiological Effects:
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the release of dopamine in the brain, which can help to alleviate symptoms of Parkinson's disease and schizophrenia. Additionally, N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which may be responsible for its antidepressant properties. N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has also been shown to have analgesic properties, which means that it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide in lab experiments is its high potency. This means that researchers can use smaller amounts of the compound to achieve the desired effect, which can save time and resources. Additionally, N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been extensively studied, which means that there is a large body of literature available on its properties and potential uses. However, one of the limitations of using N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide in lab experiments is its potential for abuse. It is a psychoactive drug and can have addictive properties, which may limit its use in certain types of research.
Orientations Futures
There are several future directions for research on N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide. One area of interest is its potential use in treating addiction. N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to have dopamine agonist properties, which may make it useful in treating addiction to drugs such as cocaine and heroin. Additionally, N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to have analgesic properties, which may make it useful in treating chronic pain. Another area of interest is the development of more potent and selective dopamine agonists. N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to have a high affinity for dopamine receptors, but it also has affinity for other receptors in the brain. Developing more selective dopamine agonists may help to reduce the potential for side effects and increase the efficacy of these compounds.
Méthodes De Synthèse
The synthesis of N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide involves the reaction of 1-benzyl-3-phenylpyrrolidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of this synthesis method is typically around 60-70%.
Applications De Recherche Scientifique
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have dopamine agonist properties, which means that it can activate dopamine receptors in the brain. This activation can help to alleviate symptoms of Parkinson's disease and schizophrenia, which are characterized by a deficiency of dopamine in certain areas of the brain. Additionally, N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has been shown to have antidepressant properties, which may be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15(21)20(24)22-19-14-23(12-16-8-4-2-5-9-16)13-18(19)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,22,24)/t15?,18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNJOLJIIOFPQ-AOWWOYQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

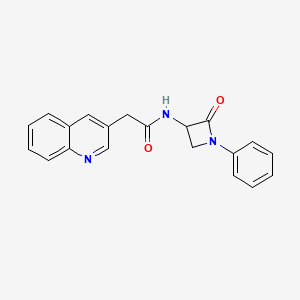
![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)
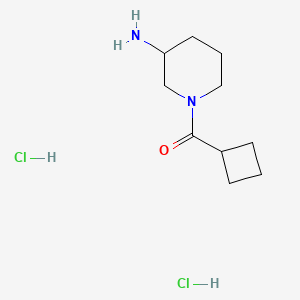
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)
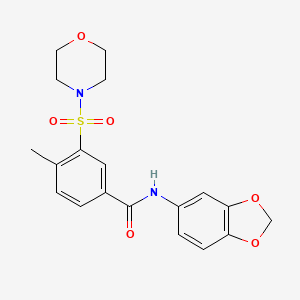
![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)
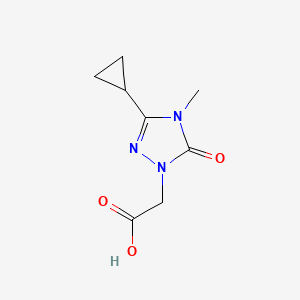
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)
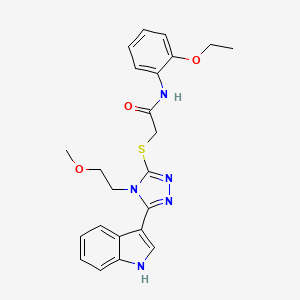

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)
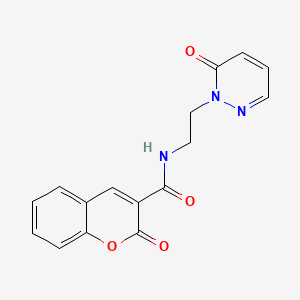
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)